molecular formula C20H20N2O3 B1394605 Methyl 1'-benzyl-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate CAS No. 1261079-75-7

Methyl 1'-benzyl-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate

Cat. No. B1394605
M. Wt: 336.4 g/mol
InChI Key: LTHUKCPBBFCJFO-UHFFFAOYSA-N
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Description

Methyl 1'-benzyl-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate, also known as MBODSP, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a spiropyrrolidine-based compound that exhibits promising pharmacological properties, making it a potential candidate for drug development.

Scientific Research Applications

NMR and X-ray Structural Characterization

Research has characterized spiro[pyrrolidine-2,3′-oxindoles], compounds closely related to the one , through NMR, mass spectral, and X-ray structural analyses. These methodologies provide deep insights into the chemical structure and potential reactivity of such compounds, indicating their utility in the synthesis of complex molecular architectures (Laihia et al., 2006).

Novel Spiro Compound Synthesis

Studies have demonstrated the synthesis of novel spiroxindole fused pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives via 1,3-dipolar cycloaddition reactions. This highlights the compound's role in generating new molecular structures that could be of interest in medicinal chemistry and materials science (Poomathi et al., 2015).

One-Pot Synthesis Approaches

One-pot synthesis methods have been developed for creating complex spiro compounds, such as spiro pyrano[2,3-d][1,3]thiazolo[3,2-a]pyrimidine derivatives. Such methodologies streamline the production of these compounds, potentially making them more accessible for further research and application (Li et al., 2014).

Structural Analysis and Derivatives

Further studies have focused on synthesizing and analyzing derivatives of 1,3-dihydrospiro[2H-indole-2,2′-pyrrolidine], providing insights into the versatility of spiro compounds for chemical synthesis. These derivatives could serve as key intermediates in the development of new pharmaceuticals or materials (Shachkus et al., 1989).

Organocatalytic Synthesis

Research into organocatalytic approaches for synthesizing spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity underscores the compound's potential in the creation of biologically active molecules. Such methods offer efficient routes to a wide range of spirooxindole derivatives, which are important in drug discovery and development (Chen et al., 2009).

properties

IUPAC Name

methyl 1'-benzyl-2-oxospiro[1H-indole-3,5'-pyrrolidine]-3'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-25-18(23)15-11-20(16-9-5-6-10-17(16)21-19(20)24)22(13-15)12-14-7-3-2-4-8-14/h2-10,15H,11-13H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHUKCPBBFCJFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(C3=CC=CC=C3NC2=O)N(C1)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601111410
Record name Spiro[3H-indole-3,2′-pyrrolidine]-4′-carboxylic acid, 1,2-dihydro-2-oxo-1′-(phenylmethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601111410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1'-benzyl-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate

CAS RN

1261079-75-7
Record name Spiro[3H-indole-3,2′-pyrrolidine]-4′-carboxylic acid, 1,2-dihydro-2-oxo-1′-(phenylmethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261079-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[3H-indole-3,2′-pyrrolidine]-4′-carboxylic acid, 1,2-dihydro-2-oxo-1′-(phenylmethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601111410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 1'-benzyl-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate
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Methyl 1'-benzyl-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate
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Methyl 1'-benzyl-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate
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Methyl 1'-benzyl-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate
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Methyl 1'-benzyl-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate

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